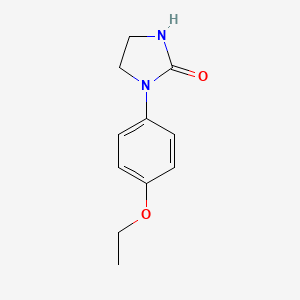

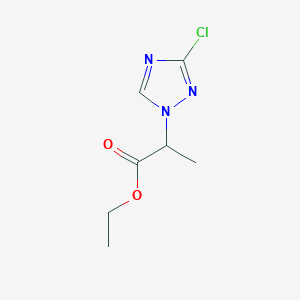

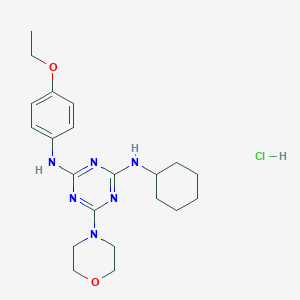

1-(4-Ethoxy-phenyl)-imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Ethoxy-phenyl)-imidazolidin-2-one, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Structural Modifications in Bioactive Oligopeptides

Imidazolidin-4-ones, including derivatives like 1-(4-Ethoxy-phenyl)-imidazolidin-2-one, are used for structural modifications in bioactive oligopeptides. They can act as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A study on primaquine alpha-aminoamides and substituted benzaldehydes revealed that the formation of imidazolidin-4-one is stereoselective, influenced by intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent (Ferraz et al., 2007).

Anticancer Agents

1-(3′,4′,5′-Trimethoxyphenyl)-2-aryl-1H-imidazole derivatives, including this compound, have shown potential as anticancer agents. A study synthesized a series of these compounds, evaluating them as tubulin polymerization inhibitors. One compound in the series demonstrated high anticancer activity in a mouse model, suggesting it as a promising drug candidate for further evaluation (Romagnoli et al., 2016).

Antiproliferative Effects in Lung Cancer

Another derivative, ZX-42, was examined for its antiproliferative effects on a specific lung cancer cell line. It induced apoptosis and protective autophagy in these cells, suggesting its potential as a lung cancer treatment (Wang et al., 2020).

Antibacterial and Antifungal Activities

Imidazolidin-2-one derivatives have been evaluated for their antibacterial and antifungal activities. This study synthesized a series of new derivatives with different substituents, finding significant antimicrobial activities in most of the tested compounds (Ammar et al., 2016).

ERK1/2 Inhibitors in Cancer Research

Imidazolidin-2,4-dione derivatives have been studied as potential ERK1/2 inhibitors in cancer research. A study found that shifting the ethoxy substitution on the phenyl ring significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Calcium Antagonists with Antioxidant Activity

In the development of novel calcium antagonists, imidazolidin-4-one derivatives were found to possess both calcium overload inhibition and antioxidant activity. These compounds showed promise in affecting coronary blood flow in vivo, suggesting potential in cardiovascular therapies (Kato et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Ethoxy-phenyl)-imidazolidin-2-one may also interact with various biological targets.

Mode of Action

It can be inferred that like other similar compounds, it may interact with its targets leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially influence a broad range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to exhibit dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGPJFVVOCIVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)